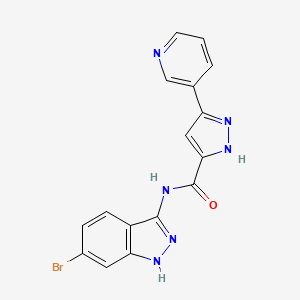
N-(6-bromo-1H-indazol-3-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-BROMO-1H-INDAZOL-3-YL)-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a brominated indazole ring, a pyridyl group, and a pyrazole carboxamide moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-BROMO-1H-INDAZOL-3-YL)-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the bromination of indazole, followed by the formation of the pyrazole ring through cyclization reactions. The pyridyl group can be introduced via coupling reactions, and the final carboxamide formation is achieved through amidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(6-BROMO-1H-INDAZOL-3-YL)-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-BROMO-1H-INDAZOL-3-YL)-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(6-CHLORO-1H-INDAZOL-3-YL)-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE
- N-(6-FLUORO-1H-INDAZOL-3-YL)-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE
- N-(6-IODO-1H-INDAZOL-3-YL)-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Uniqueness
N-(6-BROMO-1H-INDAZOL-3-YL)-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. This makes it distinct from its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C16H11BrN6O |
|---|---|
Molecular Weight |
383.20 g/mol |
IUPAC Name |
N-(6-bromo-1H-indazol-3-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H11BrN6O/c17-10-3-4-11-13(6-10)21-23-15(11)19-16(24)14-7-12(20-22-14)9-2-1-5-18-8-9/h1-8H,(H,20,22)(H2,19,21,23,24) |
InChI Key |
XXZVBVCXZZPRLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=C2)C(=O)NC3=NNC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


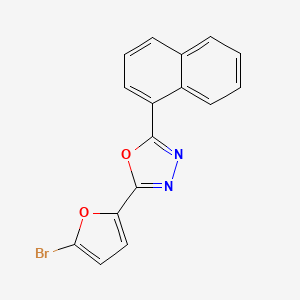
![N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B10978468.png)
![2-[(3-Methylbutanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10978471.png)
![3-(3-chloro-4-fluorophenyl)-7-ethyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10978476.png)
![2-[(2-Cyclopentylacetyl)amino]benzamide](/img/structure/B10978481.png)
![4-chloro-1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B10978498.png)
![4-Ethyl-5-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxamide](/img/structure/B10978505.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B10978513.png)
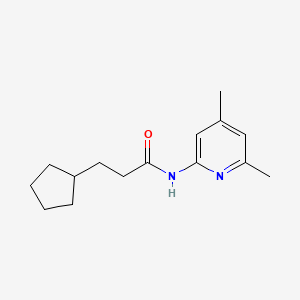
![N-[2-(1H-benzimidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10978524.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B10978529.png)
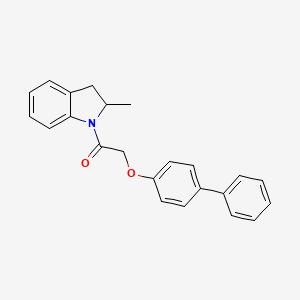
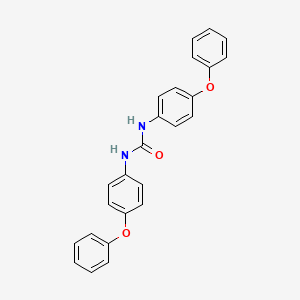
![N-[(1-methyl-1H-indol-5-yl)carbonyl]glycylglycine](/img/structure/B10978550.png)
